Product packaging for 5H-Pyrimido[4,5-E][1,4]diazepine(Cat. No.:CAS No. 25885-50-1)

5H-Pyrimido[4,5-E][1,4]diazepine

Cat. No.: B15478119
CAS No.: 25885-50-1
M. Wt: 146.15 g/mol
InChI Key: JLXXTOJQBXHNPT-UHFFFAOYSA-N
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Description

The 5H-Pyrimido[4,5-e][1,4]diazepine core is a fused bicyclic heterocycle recognized in medicinal chemistry as a privileged structure due to its ability to bind to diverse biological receptors . This purine and pteridine-mimicking scaffold is a key intermediate for constructing novel compounds with significant research potential. Recent studies highlight its application in developing new therapeutic agents, particularly as novel antifibrotic hits. A 2024 study demonstrated that quinoline-based pyrimidodiazepine derivatives showed significant efficacy in a rat model of lung fibrosis by attenuating pro-inflammatory cytokines, fibrotic gene expression, and apoptotic markers . Furthermore, this diazepine-pyrimidine system serves as a versatile template in kinase inhibitor research. It has been identified as a potent and selective scaffold for inhibiting various kinases, including BMK1/ERK5, which is a target of interest in cancer research . The synthetic accessibility of the core structure and its derivatives, for instance via straightforward acylation/cyclization sequences or one-pot multi-component reactions, makes it a highly valuable and flexible building block for constructing diverse chemical libraries . This product is intended for chemical synthesis and research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B15478119 5H-Pyrimido[4,5-E][1,4]diazepine CAS No. 25885-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25885-50-1

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

5H-pyrimido[4,5-e][1,4]diazepine

InChI

InChI=1S/C7H6N4/c1-2-10-7-6(3-8-1)4-9-5-11-7/h1-2,4-5H,3H2

InChI Key

JLXXTOJQBXHNPT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2N=CC=N1

Origin of Product

United States

Synthetic Methodologies for 5h Pyrimido 4,5 E 1 2 Diazepine Derivatives

Classical and Contemporary Approaches to the Pyrimido[4,5-e]nih.govnih.govdiazepine Ring System Formation

The construction of the pyrimido[4,5-e] nih.govnih.govdiazepine (B8756704) ring system has been approached through various synthetic strategies, ranging from classical cyclocondensation reactions to more modern one-pot methodologies.

Cyclocondensation Reactions and Heterocyclic Annelation Strategies

Cyclocondensation reactions represent a foundational approach to the synthesis of pyrimido[4,5-e] nih.govnih.govdiazepine derivatives. These methods typically involve the reaction of a suitably substituted pyrimidine (B1678525) with a binucleophilic partner to form the seven-membered diazepine ring. A common strategy employs 4,5-diaminopyrimidines as the starting material. For instance, the sodium ethoxide-catalyzed condensation of 4,5-diaminopyrimidine (B145471) with diethyl malonate yields 6,7,8,9-tetrahydro-5H-pyrimido[4,5-b] nih.govnih.govdiazepine-6,8-dione. researchgate.net

Heterocyclic annelation, the construction of a new ring onto an existing one, is another key strategy. This can be seen in the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with (S)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, which, after a series of steps including an iron-mediated reduction and in situ cyclization, forms a 7-membered lactam intermediate, a core component of the pyrimido[4,5-e] nih.govnih.govdiazepine scaffold. nih.gov

Acylation-Cyclization Pathways

Acylation-cyclization pathways offer a versatile route to pyrimido[4,5-e] nih.govnih.govdiazepine derivatives. This approach is exemplified by a multi-step synthesis starting from a 4,6-dichloropyrimidine (B16783) aldehyde. This bis-electrophilic pyrimidine is reacted with N-substituted amino acid esters and various amines. The sequence involves acylation followed by intramolecular cyclization to construct the 8,9-dihydro-5H-pyrimido[4,5-e] nih.govnih.govdiazepin-7(6H)-one core. nih.gov This method allows for the strategic introduction of substituents for further derivatization. nih.gov

One-Pot Synthetic Strategies and Cascade Reactions

One-pot syntheses and cascade reactions have emerged as efficient and atom-economical methods for constructing complex heterocyclic systems like pyrimido[4,5-e] nih.govnih.govdiazepines. A notable example involves the reaction of 1,3-dimethyl-6-hydrazinouracils with various α,β-unsaturated compounds. nih.govnih.govdoaj.org This reaction proceeds regioselectively to afford novel 1H-pyrimido[4,5-c] nih.govresearchgate.netdiazepines in excellent yields. nih.govnih.govdoaj.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have also been employed. For instance, a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source, forming four C-N bonds in one pot. mdpi.com Another innovative cascade process involves a three-step sequence engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of quinazolinotriazolobenzodiazepine derivatives, showcasing the power of cascade reactions in rapidly building molecular complexity. nih.gov

Precursor Design and Reactant Selection in Pyrimidodiazepine Synthesis

The judicious selection of precursors and reactants is paramount in directing the outcome of pyrimidodiazepine synthesis, allowing for the introduction of desired functional groups and the construction of diverse molecular architectures.

Utilization of Substituted Pyrimidines as Bis-Electrophilic or Nucleophilic Species

Substituted pyrimidines serve as versatile building blocks in the synthesis of pyrimido[4,5-e] nih.govnih.govdiazepines, capable of acting as either bis-electrophilic or nucleophilic species.

As bis-electrophiles, di-substituted pyrimidines, such as 4,6-dichloropyrimidine derivatives, are frequently employed. nih.gov These compounds possess two reactive sites for nucleophilic attack, enabling the annelation of the diazepine ring. For example, the synthesis of 8,9-dihydro-5H-pyrimido[4,5-e] nih.govnih.govdiazepin-7(6H)-ones utilizes a 4,6-dichloropyrimidine aldehyde as a key bis-electrophilic precursor. nih.gov

Conversely, pyrimidines bearing nucleophilic groups, such as amino or hydrazino substituents, can also be used. 6-Hydrazinouracils, for instance, act as nucleophiles in their reaction with α,β-unsaturated carbonyl compounds to form pyrimido[4,5-c] nih.govresearchgate.netdiazepines. nih.govnih.gov

Role of Diamines, Amino Acid Esters, and Other Nitrogen Nucleophiles

A variety of nitrogen-containing nucleophiles are crucial for the construction of the diazepine portion of the pyrimido[4,5-e] nih.govnih.govdiazepine scaffold.

Diamines are fundamental reactants in many cyclocondensation strategies. 4,5-Diaminopyrimidine is a classic example, reacting with dicarbonyl compounds or their equivalents to form the fused diazepine ring. researchgate.net

Amino acid esters are valuable for introducing chirality and diverse side chains into the final structure. nih.govnih.govnih.govmdpi.com Their use in acylation-cyclization pathways allows for the synthesis of a library of pyrimidodiazepine derivatives with varied substituents at specific positions. nih.gov The ester functionality can be hydrolyzed in later steps to provide a carboxylic acid handle for further modifications. nih.gov

Reaction Mechanisms and Stereochemical Considerations in Ring Formation

The formation of the 5H-pyrimido[4,5-e] nih.govnih.govdiazepine ring system is typically achieved through cyclization reactions involving a suitably functionalized pyrimidine precursor. A common strategy involves the use of a pyrimidine derivative bearing two electrophilic centers, which can react with a dinucleophilic agent, such as an ethylenediamine (B42938) derivative, to form the seven-membered diazepine ring.

One prevalent mechanistic pathway involves the reductive cyclization of a cyano-intermediate. For instance, the reaction of a 2-{N-[(2-amino-4-chloro-6-methoxypyrimidin-5-yl)methyl]-N-phenethylamino}acetonitrile derivative with a reducing agent like Raney nickel leads to the formation of the diazepine ring. researchgate.net Another key strategy is the Schmidt reaction, which facilitates a ring expansion of N-alkyl-4-piperidones using hydrazoic acid to yield N1-alkyl-1,4-diazepin-5-ones. researchgate.net

Stereochemical considerations are crucial, particularly when chiral centers are present in the starting materials or are formed during the cyclization process. The use of enantiomerically pure starting materials, such as chiral amino acids or diamines, can lead to the formation of enantiomerically pure or enriched pyrimidodiazepine derivatives. The stereochemistry of the final products is often determined and confirmed using techniques like 1D and 2D NMR spectroscopy and X-ray crystallography. rsc.org For example, the synthesis of 4,6,8,9-tetrasubstituted 8,9-dihydro-5H-pyrimido[4,5-e] nih.govnih.govdiazepin-7(6H)-ones from N-substituted amino acid esters proceeds with retention of the stereochemistry at the alpha-carbon of the amino acid. nih.gov

Optimized Reaction Conditions and Process Enhancements

Catalytic Systems, Solvents, and Temperature Effects

The choice of catalyst, solvent, and temperature plays a pivotal role in the synthesis of pyrimidodiazepine derivatives. Various catalytic systems have been investigated to promote the key bond-forming reactions. For the synthesis of related diazepine structures, Keggin-type heteropolyacids (HPAs) have been shown to be effective catalysts, with H₅PMo₁₀V₂O₄₀ demonstrating superior performance in refluxing ethanol. nih.gov The catalytic activity was observed to be dependent on the catalyst's composition, with the substitution of molybdenum atoms by vanadium atoms leading to decreased reaction times and increased product yields. nih.gov In some cases, trityl chloride has been employed as a homogeneous organocatalyst in chloroform (B151607) under reflux conditions. nih.gov

The solvent choice can significantly impact the reaction outcome. While solvents like DMF, DMSO, and acetonitrile (B52724) have been used, isopropanol (B130326) has been found to produce cleaner reaction mixtures in certain syntheses. ingentaconnect.com Temperature is another critical parameter, with many reactions requiring heating under reflux to proceed at a reasonable rate. nih.govnih.gov However, no reaction was detected at room temperature in some instances, highlighting the necessity of thermal energy to overcome the activation barrier. nih.gov

Table 1: Effect of Catalytic Systems and Solvents on Diazepine Synthesis

CatalystSolventTemperatureOutcomeReference
H₅PMo₁₀V₂O₄₀ (0.1 mol%)EthanolRefluxHigh yields, short reaction times nih.gov
Trityl Chloride (10 mol%)ChloroformRefluxHigh yields, short reaction times nih.gov
None (Catalyst-free)Aqueous Ethanol (1:1 v/v)Not specifiedGood yields researchgate.net
PiperidineEthanolRefluxGood yields nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrimidodiazepine derivatives and related heterocyclic systems. nih.govjocpr.com This technique often leads to dramatic reductions in reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. For example, the reaction of 4,5,6-triaminopyrimidine with methylenedioxychalcones to produce 8,9-dihydro-7H-pyrimido[4,5-b] nih.govnih.govdiazepines was achieved regioselectively under microwave irradiation. nih.gov Similarly, the condensation of o-phenylenediamine (B120857) with chalcones to form 1,5-benzodiazepine derivatives was efficiently carried out using microwave irradiation in the presence of glacial acetic acid and DMF. jocpr.com The use of microwave activation is considered an environmentally friendly "Green Chemistry" approach due to its efficiency and time-saving nature. jocpr.com

Scalability and Industrial Considerations for Synthetic Routes

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and safe. The development of practical and efficient multi-step syntheses is a key consideration. A five-step synthesis of 4,6,8,9-tetrasubstituted 8,9-dihydro-5H-pyrimido[4,5-e] nih.govnih.govdiazepin-7(6H)-ones has been reported, starting from readily available 4,6-dicholoropyrimidine aldehyde, N-substituted amino acid esters, and amines. nih.gov This method allows for the construction of the pyrimidodiazepine core with a strategically placed functional group for further diversification. nih.govacs.org The efficiency and practicality of such routes are crucial for producing larger quantities of these compounds for further research and development. nih.gov

Development of Combinatorial Libraries of Pyrimido[4,5-E]nih.govnih.govdiazepine Derivatives

The pyrimido[4,5-e] nih.govnih.govdiazepine scaffold is well-suited for the construction of combinatorial libraries, which are essential for drug discovery and the exploration of structure-activity relationships (SAR). nih.gov By systematically varying the substituents at different positions of the heterocyclic core, large collections of diverse analogs can be rapidly synthesized.

A notable example is the preparation of a 33-membered library of 8,9-dihydro-5H-pyrimido[4,5-e] nih.govnih.govdiazepin-7(6H)-ones in good to excellent yields. nih.gov This was achieved by utilizing a synthetic strategy that allows for the introduction of diversity at multiple positions of the scaffold. nih.govacs.org Similarly, a library of 192 structurally diverse 1,4-benzodiazepine (B1214927) derivatives was constructed using a three-component approach with 2-aminobenzophenones, amino acids, and alkylating agents. nih.gov These libraries often include a wide range of chemical functionalities, such as amides, carboxylic acids, amines, and phenols, to maximize the chemical space explored. nih.gov The development of such libraries is instrumental in identifying lead compounds with desired biological activities. nih.gov

Chemical Reactivity and Derivatization of the 5h Pyrimido 4,5 E 1 2 Diazepine Nucleus

Functional Group Transformations on the Pyrimido[4,5-E]benchchem.comrsc.orgdiazepine Scaffold

The inherent functionalities of the pyrimido[4,5-e] rsc.orgdiazepine (B8756704) system can be readily transformed to introduce new chemical properties. These transformations include oxidation, reduction, and substitution reactions, which are fundamental for exploring the structure-activity relationships (SAR) of this class of compounds.

Oxidation reactions on the pyrimido[4,5-e] rsc.orgdiazepine scaffold can be employed to introduce carbonyl or carboxyl groups, which can serve as handles for further derivatization. For instance, alkyl substituents on the diazepine or pyrimidine (B1678525) ring can be oxidized to their corresponding carboxylic acids. The oxidation of a methyl group on a related benzo[e]pyrimido[5,4-b] rsc.orgdiazepin-6(11H)-one system can lead to the formation of carboxylic acid derivatives. Such transformations are typically achieved using strong oxidizing agents.

Common reagents for these oxidation reactions include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂), often in acidic or basic media to facilitate the reaction. The resulting carboxylic acids are valuable intermediates, which can be converted into esters, amides, or other functional groups to modulate the compound's biological activity and physicochemical properties.

Table 1: Oxidation Reactions on Pyrimidodiazepine Derivatives

Reagent Substrate Moiety Product Conditions
Potassium permanganate Methyl group Carboxylic acid Acidic or basic medium

The seven-membered diazepine ring of the 5H-pyrimido[4,5-e] rsc.orgdiazepine system can be partially or fully reduced to generate more flexible, saturated derivatives. This structural modification can significantly impact the molecule's three-dimensional conformation and its ability to interact with biological targets. Reduction reactions can target the imine or lactam functionalities within the diazepine ring.

For example, a common synthetic route to the core lactam intermediate of a benzo[e]pyrimido-[5,4-b] rsc.orgdiazepin-6(11H)-one involves the iron-mediated reduction of a nitro group, followed by an in-situ cyclization in acetic acid. nih.gov More direct reductions of the diazepine ring in existing scaffolds can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in anhydrous solvents, leading to saturated diazepine derivatives. The synthesis of 8,9-dihydro-5H-pyrimido[4,5-e] rsc.orgdiazepin-7(6H)-ones also represents the formation of partially saturated systems. rsc.orgnih.gov

Table 2: Reduction Reactions on Pyrimidodiazepine Scaffolds

Reagent Target Functionality Product Reference
Iron (Fe) / Acetic Acid Nitro group (on precursor) Diazepine ring (lactam) nih.gov
Lithium aluminum hydride Diazepine ring Saturated diazepine

Both nucleophilic and electrophilic substitution reactions are pivotal in the derivatization of the pyrimido[4,5-e] rsc.orgdiazepine nucleus. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions bearing leaving groups like halogens. Palladium-mediated amination reactions, for instance, have been successfully used to introduce various aniline (B41778) substituents onto the 2-position of a benzo[e]pyrimido[5,4-b] rsc.orgdiazepin-6(11H)-one scaffold. nih.gov Common nucleophiles like sodium methoxide (B1231860) or potassium tert-butoxide can also be used to generate substituted derivatives.

Conversely, the diazepine ring can undergo electrophilic substitution. Studies on the related 2,3-dihydro-1,4-diazepine system have shown that position 6 is highly reactive towards electrophiles like bromine. rsc.org This suggests that the electronic properties of the diazepine portion of the fused system can be exploited for targeted functionalization.

Table 3: Key Substitution Reactions

Reaction Type Reagent/Catalyst Position of Substitution Product Type
Nucleophilic Substitution Palladium / X-Phos 2-position of pyrimidine ring 2-Amino derivatives nih.gov
Nucleophilic Substitution Sodium methoxide Halogenated positions Methoxy derivatives

Annulation and Fusion Reactions Leading to Novel Polycyclic Pyrimidodiazepine Systems

The pyrimido[4,5-e] rsc.orgdiazepine scaffold can serve as a building block for the construction of more complex, polycyclic systems. Annulation and fusion reactions allow for the creation of novel heterocyclic frameworks with unique three-dimensional architectures. These reactions often involve the strategic placement of reactive functional groups on the pyrimidodiazepine core that can participate in intramolecular or intermolecular cyclizations.

One-pot, multi-component reactions are an efficient strategy for building such complex molecules. For example, novel 1H-pyrimido[4,5-c] nih.govdiazepines have been synthesized regioselectively through the reaction of 1,3-dimethyl-6-hydrazinouracils with various α,β-unsaturated compounds. beilstein-journals.org Another sophisticated approach involves a three-step cascade process to synthesize derivatives of the benzo[f]pyrimido[1,2-d] nih.govnih.govtriazolo[1,5-a] rsc.orgdiazepinone ring system. rsc.orgsemanticscholar.orgresearchgate.net This method engages five reactive centers in an atom-economical fashion. semanticscholar.orgresearchgate.net Furthermore, azetidine-fused 1,4-benzodiazepines have been synthesized and subsequently converted to other functionalized benzodiazepines through ring-opening reactions, demonstrating another pathway to novel fused systems. nih.gov

Regioselectivity in Derivatization and Strategies for Reaction Pathway Control

Controlling the regioselectivity of reactions is crucial for the efficient synthesis of specific pyrimido[4,5-e] rsc.orgdiazepine isomers. The presence of multiple reactive sites on the heterocyclic nucleus can lead to a mixture of products if the reaction conditions are not carefully controlled. The choice of reagents, catalysts, solvents, and temperature can all influence the outcome of a reaction.

For instance, the synthesis of pyrimido[4,5-c] nih.govdiazepines from 6-hydrazinouracil and α,β-unsaturated carbonyl compounds proceeds with high regioselectivity, yielding the seven-membered diazepine ring instead of a potential six-membered pyridazine (B1198779) product that could arise from a [4+2] cycloaddition. beilstein-journals.org In contrast, some classical synthetic methods, such as the condensation of diamines with β-oxoesters to form benzodiazepine (B76468) systems, are noted to lack regioselectivity when applied to pyrimidine-fused systems. The development of regioselective synthetic methods is therefore a key area of research. Studies on related tricyclic systems like pyrimido[4,5-b]-1,4-benzoxazepines and diazepines show that the nature of the seven-membered ring (oxazepine vs. diazepine) influences the structure-activity relationships, highlighting the importance of precise structural control. nih.gov

Structural Elucidation and Conformational Analysis of 5h Pyrimido 4,5 E 1 2 Diazepines

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5H-pyrimido[4,5-e] rsc.orgdiazepine (B8756704) derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, thereby confirming the molecular framework.

In ¹H NMR spectra of pyrimido[4,5-e] rsc.orgdiazepines, characteristic chemical shifts are observed for the aromatic protons of the pyrimidine (B1678525) and any fused benzene (B151609) rings, as well as for substituents on the diazepine ring. For instance, in a series of 7-phenyl-12,13-dihydro-5H-pyrimido[5′,4′:6,7] nih.govdiazepino[4,3-c]quinoline-6,8,10-(7H,9H,11H)-triones, the proton at C5 appears as a singlet around 4.74 ppm. nih.gov The aromatic protons typically resonate in the range of 7.18–7.78 ppm, while the NH protons of the pyrimidine and diazepine rings appear as distinct singlets at lower fields, often above 8.0 ppm. nih.gov The presence and position of substituents significantly influence the chemical shifts. For example, the methyl group in 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one is identified by its characteristic signal in the ¹H NMR spectrum.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of a lactam functionality within the diazepine ring typically appears at a characteristic downfield chemical shift, confirming the amide nature. For example, in a series of 4-amino-13-methylbenzo[b]pyrimido[4′,5′:4,5]pyrano[2,3-e] rsc.orgdiazepine-2,5(1H,7H)-diones, the two carbonyl carbons were observed at 156.2 and 162.7 ppm. nih.gov The carbons of the aromatic and heteroaromatic rings exhibit signals in the expected regions, with their precise chemical shifts being sensitive to the electronic effects of the substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, and for resolving ambiguities in signal assignments, particularly in complex, highly substituted derivatives. rsc.org

Table 1: Representative ¹H NMR Data for selected Pyrimido[4,5-e] rsc.orgdiazepine Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
7-phenyl-12,13-dihydro-5H-pyrimido[5′,4′:6,7] nih.govdiazepino[4,3-c]quinoline-6,8,10-(7H,9H,11H)-trione nih.govDMSO-d₆C₅H4.74s
Ar-H7.18-7.53m
Ar-H7.78d
NH8.06d
NH8.37s
NH9.91s
NH10.86s
NH11.11s
4-Amino-13-methylbenzo[b]pyrimido[4′,5′:4,5]pyrano[2,3-e] rsc.orgdiazepine-2,5(1H,7H)-dione nih.govDMSO-d₆Me2.01s
Ar-H and N-HDiazep.6.80-7.21m
NH₂8.61brs
NHPyrim.12.51brs

Data presented is illustrative and specific chemical shifts can vary based on substitution patterns and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of 5H-pyrimido[4,5-e] rsc.orgdiazepine derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

The mass spectrum of a pyrimido[4,5-e] rsc.orgdiazepine derivative will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. For example, the mass spectrum of 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one displays a molecular ion peak at a mass-to-charge ratio (m/z) of 260.68, which is consistent with its molecular formula of C₁₂H₉ClN₄O. Similarly, for a series of benzo[b]pyrano[2,3-e] rsc.orgdiazepines, the molecular ion peaks were observed at the expected m/z values, confirming their successful synthesis. nih.gov

Fragmentation patterns observed in the mass spectrum, often induced by techniques like electron impact (EI) or collision-induced dissociation (CID), can provide structural information by revealing characteristic losses of substituents or parts of the heterocyclic core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 5H-pyrimido[4,5-e] rsc.orgdiazepine derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic IR absorptions for this class of compounds include:

N-H stretching: The N-H stretching vibrations of the amine and amide groups in the diazepine and pyrimidine rings typically appear in the region of 3100-3500 cm⁻¹. For instance, in a series of benzo[b]pyrano[2,3-e] rsc.orgdiazepines, N-H stretching vibrations were observed in the range of 3206–3325 cm⁻¹. nih.gov

C=O stretching: The carbonyl group of a lactam or ketone functionality within the diazepine ring gives rise to a strong absorption band in the region of 1630-1750 cm⁻¹. In several synthesized pyrimido-diazepine derivatives, the C=O stretching vibration was observed around 1640 cm⁻¹ and 1705 cm⁻¹. nih.govnih.gov

C=N stretching: The C=N stretching vibrations of the pyrimidine ring are typically observed in the range of 1500-1650 cm⁻¹. For a series of benzo[b]pyrano[2,3-e] rsc.orgdiazepines, these were found between 1610–1623 cm⁻¹. nih.gov

C-H stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Pyrimido[4,5-e] rsc.orgdiazepine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amine/AmideN-H stretch3100 - 3500 nih.govnih.gov
Lactam/KetoneC=O stretch1630 - 1750 nih.govnih.gov
Pyrimidine RingC=N stretch1500 - 1650 nih.gov
Aromatic RingC-H stretch> 3000 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and HPLC-UV Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated systems of 5H-pyrimido[4,5-e] rsc.orgdiazepine derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The extended π-systems of the fused pyrimidine and diazepine rings, often in conjugation with a benzene ring, give rise to characteristic UV absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents on the heterocyclic core. For many benzodiazepine (B76468) derivatives, the maximum absorption wavelength is found in the UV region. For example, diazepam in a methanol:water mixture has a λmax of 231 nm. ijpsonline.com In the development of analytical methods, UV-Vis spectrophotometry is frequently used, and for some benzodiazepines, absorption maxima are observed between 250-370 nm. ekb.eg

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful technique for the separation, quantification, and purity assessment of 5H-pyrimido[4,5-e] rsc.orgdiazepine derivatives. The retention time in the HPLC chromatogram is a characteristic of the compound under specific conditions, while the UV detector allows for sensitive detection and quantification by monitoring the absorbance at a specific wavelength. This method is also employed in stability testing to detect changes in the drug substance under various stress conditions. ijpsonline.com

X-ray Crystallography for Definitive Solid-State Structure Determination

Crystallographic studies of related fused diazepine systems have revealed important conformational features. For instance, the seven-membered diazepine ring can adopt various conformations, such as boat-like or twist-chair forms. However, in some fused systems, like 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one, the diazepine ring is constrained to a more planar conformation due to the fused aromatic and pyrimidine rings. This planarity is stabilized by the extended conjugation within the tricyclic framework.

X-ray crystal structures also provide detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. For example, in the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, π–π stacking interactions were confirmed by Hirshfeld surface analysis. mdpi.com These interactions can play a significant role in the physical properties and biological activity of the compounds.

The determination of the crystal structure of a new heterocyclic system, 9H-benzo[f]pyrimido[1,2-d] nih.govnih.govtriazolo[1,5-a] rsc.orgdiazepinone, was crucial in confirming its novel ring structure. rsc.org

Computational Approaches to Structural and Conformational Analysis

In conjunction with experimental techniques, computational methods are increasingly being used to gain deeper insights into the structural and conformational properties of 5H-pyrimido[4,5-e] rsc.orgdiazepine derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate optimized geometries, predict spectroscopic properties (such as NMR chemical shifts and IR vibrational frequencies), and analyze the electronic structure of these molecules.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of flexible derivatives in solution, providing a dynamic picture of their behavior. mdpi.com These simulations can help to identify the most stable conformations and the energy barriers between them.

Computational approaches can also be used to study the interactions of these molecules with biological targets, such as enzymes or receptors. Molecular docking studies, for instance, can predict the binding mode and affinity of a ligand to a protein's active site, which can be invaluable for understanding the mechanism of action and for designing more potent inhibitors. tandfonline.com For example, molecular docking studies of certain pyrimido-diazepine derivatives highlighted promising interactions with amino acids in the protein pockets of various biological targets. tandfonline.com

By combining experimental data from spectroscopy and X-ray crystallography with the insights gained from computational modeling, a comprehensive and detailed understanding of the structure and conformation of 5H-pyrimido[4,5-e] rsc.orgdiazepines can be achieved. This knowledge is fundamental for the rational design and development of new therapeutic agents based on this privileged scaffold.

Quantum Chemical Calculations (e.g., GIAO, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a commonly employed DFT method that provides a good balance between accuracy and computational cost for systems of this nature.

One of the significant applications of quantum chemical calculations in structural elucidation is the prediction of NMR chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be a reliable approach for calculating the theoretical ¹H and ¹³C NMR spectra. nih.govmdpi.com For related heterocyclic systems like pyrido[2,3-b] nih.govnih.govdiazepin-4-ones, the chemical shifts calculated at the GIAO/B3LYP/6-311++G(d,p) level of theory have shown excellent correlation with experimental data. nih.gov This methodology allows for the unambiguous assignment of NMR signals and provides confidence in the proposed structures.

Below is a hypothetical table illustrating the kind of data that can be generated through such calculations, comparing theoretical and experimental chemical shifts.

AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP)
C2155.8156.2
C4162.1162.5
C5a118.9119.3
C745.345.8
C9150.4150.9
C9a148.7149.1
H73.453.50
H98.528.58

Note: The data in this table is illustrative and based on typical shifts for similar structures; it is not from a specific experimental study on the unsubstituted 5H-Pyrimido[4,5-e] nih.govnih.govdiazepine.

Conformational Isomerism and Ring Dynamics

The seven-membered diazepine ring in 5H-pyrimido[4,5-e] nih.govnih.govdiazepine is not planar and can adopt several conformations. nih.gov Typically, seven-membered rings like diazepine exist in non-planar boat-like or twist-chair conformations. nih.gov In fused systems such as benzodiazepines and pyridodiazepines, the diazepine ring predominantly adopts a twist-chair or a distorted-boat conformation. nih.gov

The flexibility of the diazepine ring leads to a dynamic equilibrium between different conformational isomers. The interconversion between these conformers, often referred to as ring inversion, is a key aspect of the molecule's dynamic behavior. The energy barrier for this ring inversion can be determined experimentally through dynamic NMR spectroscopy and computationally using methods like DFT. For the related 5-benzyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] nih.govnih.govdiazepin-4-one, the ring inversion barrier has been determined and compared with values computed at the B3LYP/6-311++G(d,p) level. nih.gov

The presence of the pyrimidine ring and substituents can influence the relative stability of the conformers and the height of the inversion barrier. For some pyridodiazepines, it has been observed that a planar conformation can be more stable than the non-planar alternatives, highlighting the subtle interplay of electronic and steric effects. nih.gov The fusion of the pyrimidine ring introduces a degree of torsional strain that affects the geometry of the adjacent diazepine ring. nih.gov

The following table summarizes the key conformational features of the pyrimidodiazepine ring system based on studies of related compounds.

FeatureDescription
Predominant Conformations Twist-chair, distorted-boat
Ring Puckering The seven-membered diazepine ring is non-planar.
Ring Inversion The molecule undergoes rapid interconversion between conformers at room temperature.
Inversion Barrier The energy barrier to ring inversion can be calculated using DFT methods and is influenced by substitution patterns.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-deficient regions.

In the context of 5H-pyrimido[4,5-e] nih.govnih.govdiazepine, the MEP surface would highlight the electronegative nitrogen atoms of the pyrimidine and diazepine rings as regions of negative potential (typically colored red or yellow). These sites are susceptible to electrophilic attack and are the primary locations for hydrogen bond acceptance. Conversely, the N-H protons and some C-H protons would exhibit positive potential (colored blue), indicating their role as hydrogen bond donors or sites for nucleophilic interaction.

MEP analysis is instrumental in rationalizing the binding of such molecules to biological targets, such as enzymes or receptors. nih.gov By identifying the key electrostatic features, researchers can design derivatives with improved binding affinity and selectivity. For instance, optimizing the hydrogen-bond acceptor strength of pyrimidine nitrogen atoms through strategic substitution has been successfully used to enhance the potency of enzyme inhibitors.

The insights from MEP analysis can be summarized as follows:

Electron-rich regions: The nitrogen atoms of the pyrimidine and diazepine rings are the most electron-rich sites, acting as nucleophilic centers and hydrogen bond acceptors.

Electron-deficient regions: The N-H protons are the most electron-deficient sites, functioning as electrophilic centers and hydrogen bond donors.

Reactivity Prediction: The MEP surface provides a qualitative prediction of how the molecule will interact with other species, guiding the design of new derivatives with desired properties.

Structure Activity Relationship Sar and Ligand Design Principles for 5h Pyrimido 4,5 E 1 2 Diazepines

Identification of Key Pharmacophoric Elements and Substituent Effects on Biological Activity

The biological activity of 5H-pyrimido[4,5-e] nih.govnih.govdiazepine (B8756704) derivatives is intricately linked to the nature and position of substituents on the core scaffold. SAR studies have identified several key pharmacophoric elements that significantly influence their potency and selectivity.

Furthermore, exploration at the 2-position of the scaffold by introducing different 2-methoxy-4-substituent anilines revealed that while modifications with morpholino and 1-methylpiperidin-4-yl groups led to a slight decrease in activity, substitutions with various amides at the 4-position could yield potent compounds. nih.gov Specifically, compound 21 from this set exhibited the best activity. nih.gov In contrast, replacing the 2-methoxy-4-(4-methylpiperazin-1-yl)-aniline with 4-sulfonamideaniline resulted in a less effective compound. nih.gov

In the context of 4,6,8,9-tetrasubstituted 8,9-dihydro-5H-pyrimido[4,5-e] nih.govnih.govdiazepin-7(6H)-ones, the synthetic strategy allows for the introduction of diverse substituents, highlighting the potential for broad SAR exploration. nih.gov This methodology utilizes suitably substituted pyrimidines as bis-electrophilic species that react with various amines to construct the core, with a strategically placed functional group for further derivatization. nih.gov

For a different but related 5:7-fused heterocycle, the 4,6,8-triaminoimidazo[4,5-e] nih.govcambridgemedchemconsulting.comdiazepine ring system, SAR studies focused on the N-1 and N(6)-positions. nih.gov The results suggested a correlation between the substituents at these positions, indicating a common hydrophobic binding pocket on the target protein. nih.gov This pocket appears to accommodate either a C-18 alkyl chain at N(6) with no substituent at N-1, or a C-10 alkyl chain at N(6) combined with a benzyl (B1604629) group at N-1 for optimal activity. nih.gov Deviations from these specific alkyl chain lengths resulted in decreased biological activity. nih.gov

These findings underscore the importance of systematic modifications at various positions of the pyrimidodiazepine core to delineate the pharmacophoric requirements for specific biological targets.

Table 1: Effect of Substituents on the Biological Activity of Benzo[e]pyrimido-[5,4-b] nih.govnih.govdiazepin-6(11H)-ones as BMK1 Inhibitors nih.gov

CompoundR1R2R3R4Cellular IC50 (µM)
11 Me2-MeO, 4-(4-Me-piperazin-1-yl)HH0.19 ± 0.04
17 MeMeHH>10
18 Me2-EtO, 4-(4-Me-piperazin-1-yl)HH0.25 ± 0.05
19 Me4-SO2NH2HH2.8 ± 0.3
21 Me2-MeO, 4-AcHH0.13 ± 0.03

Rational Design Strategies for Modulating Biological Target Interactions

The rational design of 5H-pyrimido[4,5-e] nih.govnih.govdiazepine derivatives with tailored biological activities relies on a deep understanding of their SAR. Key strategies employed include scaffold hopping, bioisosteric replacements, and consideration of positional and stereochemical factors.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy to explore novel chemical space while retaining key pharmacophoric features. In the development of cannabinoid (CB1) receptor antagonists, a scaffold hopping approach was used to replace the central methylpyrazole fragment of Rimonabant with a pyrazine (B50134) ring, leading to a new series of 5,6-diaryl-pyrazine-2-amide derivatives. drugbank.com This demonstrates the potential of replacing core structures to generate novel intellectual property and potentially improved properties.

Bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com For instance, the pyrimido[4,5-b] nih.govnih.govdiazepine scaffold itself can be considered a bioisostere of other privileged structures. The development of 6,7,8,9-tetrahydro-5,7,7,9-tetramethyl-5H-pyrimido[4,5-b] nih.govnih.govdiazepine-6,8-dione showed it to be a partial bioisostere of the anticonvulsant drug clobazam. researchgate.net

The synthesis of various pyrimidodiazepine derivatives with antimycobacterial activity highlights the exploration of different substitution patterns to identify compounds with moderate activity against several Mycobacterium species. nih.gov This iterative process of synthesis and testing is fundamental to rational drug design.

Positional and Stereochemical Impact on Biological Activity

The specific placement of substituents on the 5H-pyrimido[4,5-e] nih.govnih.govdiazepine scaffold has a profound impact on biological activity. As discussed previously, the SAR of benzo[e]pyrimido-[5,4-b] nih.govnih.govdiazepin-6(11H)-one inhibitors of BMK1 is highly sensitive to the substitution pattern on the aniline (B41778) ring. nih.gov

Stereochemistry is another critical factor in ligand design. The synthesis of enantiomeric quinazolinotriazolobenzodiazepines, a related heterocyclic system, was achieved using enantiomeric starting materials, resulting in products with high enantiomeric excess. rsc.org The stereochemistry and relative configurations of these compounds were confirmed using advanced spectroscopic techniques and X-ray crystallography, underscoring the importance of controlling the three-dimensional arrangement of atoms for specific biological interactions. rsc.org The development of synthetic methods for 8,9-dihydro-5H-pyrimido[4,5-e] nih.govnih.govdiazepin-7(6H)-ones also acknowledges the importance of stereoisomerism in the resulting library of compounds. nih.gov

Computational Chemistry in SAR Elucidation and Predictive Modeling

Computational chemistry plays an increasingly vital role in understanding the SAR of 5H-pyrimido[4,5-e] nih.govnih.govdiazepines and in predicting the activity of novel derivatives. Techniques such as molecular docking and 3D-QSAR modeling provide valuable insights into ligand-target interactions and guide the design of more potent and selective compounds.

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique has been instrumental in understanding the binding modes of pyrimidodiazepine derivatives. For instance, in the development of benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6(11H)-one derivatives as Aurora A kinase inhibitors, receptor-dependent (RD)-LQTA-QSAR methods, which involve docking to generate conformational profiles, have been utilized.

The synthesis of a library of 8,9-dihydro-5H-pyrimido[4,5-e] nih.govnih.govdiazepin-7(6H)-ones was designed to create a diverse set of molecules for screening, and the strategically anchored functional group allows for further derivatization based on initial biological data and subsequent docking studies. nih.gov Similarly, the design of novel 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepine derivatives as potential c-Met inhibitors involved a rational design process likely guided by the known structure of the c-Met kinase domain. nih.gov

3D Quantitative Structure-Activity Relationship (QSAR) Modeling

3D-QSAR is a computational technique that correlates the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic fields. This method can be used to build predictive models that can estimate the activity of unsynthesized compounds.

A 4D-QSAR model was developed for a series of benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6(11H)-one derivatives as Aurora A kinase inhibitors. researchgate.net This advanced approach incorporates conformational flexibility as a fourth dimension, providing a more dynamic and potentially more accurate representation of ligand-receptor interactions. researchgate.net The development of such models, especially when rigorously validated, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

The synthesis of new ring systems like benzo[f]pyrimido[1,2-d] nih.govcambridgemedchemconsulting.comchemisgroup.ustriazolo[1,5-a] nih.govnih.govdiazepine and its analogues provides new scaffolds for which QSAR models can be developed once sufficient biological data is available. rsc.org

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques that have become indispensable in modern drug discovery for identifying and optimizing lead compounds. For the 5H-pyrimido[4,5-e] nih.govnih.govdiazepine scaffold, these in silico methods offer a rational and efficient approach to explore vast chemical spaces and prioritize molecules with a higher probability of biological activity, thereby accelerating the discovery of novel therapeutics.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target. These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based).

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to rapidly filter large compound databases. Virtual screening is a computational method that involves the docking and scoring of molecules from a library into the binding site of a target protein. This process helps to identify "hits"—compounds that are predicted to bind favorably to the target and are therefore promising candidates for further experimental testing.

For scaffolds like pyrimido-diazepines, this process often begins with a library of related compounds. For example, a library of 4,6,8,9-tetrasubstituted 8,9-dihydro-5H-pyrimido[4,5-e] nih.govnih.govdiazepin-7(6H)-ones has been synthesized, providing a focused collection of molecules suitable for screening. nih.gov

Application in Related Scaffolds

While specific pharmacophore models for 5H-pyrimido[4,5-e] nih.govnih.govdiazepine are not extensively documented in publicly available literature, the application of these techniques to structurally related pyrimidine (B1678525) and diazepine-containing heterocycles provides a clear blueprint for their potential use.

For instance, a study on pyrido[2,3-d]pyrimidines, which share the core pyrimidine ring, employed virtual screening and structure-based pharmacophore mapping to design novel inhibitors of human thymidylate synthase. nih.gov In this work, a library of 42 designed molecules was screened, leading to the identification of four lead compounds with superior docking scores and interactions with the catalytic sites compared to the standard drug, raltitrexed. nih.gov

Similarly, in the broader context of diazepines, experiment-guided virtual screening has been successfully used to discover new high-affinity ligands for the benzodiazepine-binding site on GABA-A receptors. researchgate.net This approach integrates functional data into the structure-based screening process, dramatically improving the identification of potent lead compounds. nih.gov

Molecular docking studies on 1,4-benzodiazepines have further elucidated how these molecules orient themselves within the binding pocket of the α1/γ2 subunit interface of the GABA-A receptor. nih.gov Such studies are crucial for refining pharmacophore models and understanding the key interactions that drive ligand binding. The CDOCKER algorithm, which utilizes the CHARMm force field, is one such docking method where the receptor is held rigid while the ligand is allowed to be flexible during the refinement process. nih.gov

The general workflow for such a computational study on 5H-pyrimido[4,5-e] nih.govnih.govdiazepines would involve:

Target Identification and Preparation: Defining the biological target (e.g., a specific kinase, receptor, or enzyme) and obtaining its 3D structure, either through experimental methods like X-ray crystallography or via homology modeling.

Pharmacophore Model Generation: Using known active ligands or the receptor's binding site to create a pharmacophore model that captures the key interaction points.

Virtual Screening: Screening large chemical databases (such as ZINC, ChEMBL, or in-house libraries) against the pharmacophore model to filter for molecules that match the required chemical features.

Molecular Docking: Taking the hits from the pharmacophore screen and performing molecular docking simulations to predict their binding mode and affinity for the target protein.

Hit Prioritization and Experimental Validation: Ranking the docked compounds based on their predicted binding energy and other properties (like ligand efficiency and ADME characteristics) and selecting the most promising candidates for synthesis and biological evaluation.

The outcomes of such screening campaigns are typically a set of hit compounds with measured biological activity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). The data from these experimental validations are then used to refine the pharmacophore models and guide the next round of ligand design in an iterative process.

Illustrative Data from Related Compound Screening

The following tables present data from studies on related heterocyclic systems, illustrating the type of results generated from screening and lead optimization efforts that are often guided by computational models.

Table 1: Cytotoxic Activity of Benzo[b]pyrano[2,3-e] nih.govnih.govdiazepine Derivatives

This table shows the in vitro cytotoxic activity of a synthesized benzo[b]pyrano[2,3-e] nih.govnih.govdiazepine analogue against two human tumor cell lines, with doxorubicin (B1662922) as a reference compound. nih.gov

CompoundCell LineIC₅₀ (μM)
Analogue 9HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54
DoxorubicinHCT-116Not specified
MCF-7Not specified

Table 2: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidine and Pyrrolo[3,2-e] nih.govnih.govdiazepine Derivatives

This table presents the antiproliferative activity (IC₅₀ values) of designed compounds against various cancer cell lines, demonstrating the potency that can be achieved through targeted design, which is often informed by molecular modeling. acs.org

CompoundScaffold TypeHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hep3B IC₅₀ (µM)
8b Pyrrolo[3,2-d]pyrimidine<0.05<0.05<0.05
9a Pyrrolo[3,2-d]pyrimidine0.011Not specifiedNot specified
9c Pyrrolo[3,2-d]pyrimidine0.009Not specifiedNot specified
11a-c Pyrrolo[3,2-e] nih.govnih.govdiazepineLess PotentLess PotentLess Potent
Doxorubicin Standard Drug0.008Not specifiedNot specified

These examples underscore the utility of pharmacophore modeling and virtual screening in identifying and optimizing novel ligands for complex biological targets. Applying these methodologies to the 5H-pyrimido[4,5-e] nih.govnih.govdiazepine scaffold holds significant promise for the discovery of new chemical entities with therapeutic potential.

Mechanistic Insights into the Biological Interactions of 5h Pyrimido 4,5 E 1 2 Diazepines

Interaction with Kinases and Enzyme Inhibition Mechanisms

Doublecortin-like Kinase 1 (DCLK1) Inhibition

Doublecortin-like kinase 1 (DCLK1), a serine/threonine kinase, is a significant target in the study of gastrointestinal cancers where it is often overexpressed. nih.govresearchgate.net The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one scaffold has been instrumental in the development of DCLK1 inhibitors. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers have identified key modifications to this scaffold that enhance potency and selectivity. nih.govresearchgate.net

One of the most notable achievements in this area is the development of DCLK1-IN-1, a selective inhibitor that aids in the functional characterization of the kinase. nih.gov The optimization of this inhibitor was achieved by making modifications at the R1 and R4 positions of the scaffold, which effectively reduced off-target binding to other kinases like ERK5 and the bromodomain-containing protein 4 (BRD4). researchgate.net Specifically, the introduction of an N-methyl group at the R4 position was found to create favorable van der Waals interactions with the gatekeeper methionine residue (Met465) at the back of the ATP binding pocket of DCLK1. researchgate.net The removal of this N-methyl group resulted in a loss of affinity for DCLK1. researchgate.net

The inhibitory activity of these compounds against DCLK1 is often measured using in vitro electrophoretic mobility shift assays, which track the phosphorylation of a peptide substrate by recombinant DCLK1. doi.org

Receptor Tyrosine Kinases (KDR, Flt3, c-Kit, EGFR, c-Met) Inhibition

The versatility of the pyrimido[4,5-e] nih.govnih.govdiazepine (B8756704) core extends to the inhibition of various receptor tyrosine kinases (RTKs) that are crucial in cancer cell signaling.

KDR (VEGFR-2): Certain pyrazolo[4,3-b]pyrimido[4,5-e] nih.govnih.govdiazepine derivatives have been designed and synthesized as multi-targeted inhibitors of both Aurora kinases and Kinase Insert Domain-containing Receptor (KDR), also known as VEGFR-2. nih.gov These compounds have demonstrated significant enzymatic activity against KDR. nih.gov For instance, one analog exhibited a half-maximal inhibitory concentration (IC50) of 21.6 nM against KDR, highlighting the potential of this scaffold for developing multi-targeted anticancer agents. nih.gov

Flt3 and c-Kit: Fms-like tyrosine kinase 3 (Flt3) and c-Kit are important targets in acute myeloid leukemia (AML). researchgate.netmdpi.com While some pyrimido-diazepine derivatives have been explored for their activity against these kinases, selectivity remains a key challenge. For example, in the development of Flt3 inhibitors, it is often desirable to have low activity against c-Kit to minimize potential myelosuppression. mdpi.com The inhibitory activity against Flt3 and c-Kit is typically evaluated using assays like the ADP-Glo Kinase Assay, which measures the amount of ADP produced during the kinase reaction. researchgate.net

Aurora A/B Kinase Inhibition

Aurora kinases A and B are key regulators of mitosis, and their overexpression is linked to various cancers. The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one scaffold has been identified as a promising starting point for the development of Aurora A kinase inhibitors. nih.gov Furthermore, pyrazolo[4,3-b]pyrimido[4,5-e] nih.govnih.govdiazepine derivatives have been specifically designed as multi-targeted inhibitors of both Aurora A and Aurora B. nih.gov

One of the most potent compounds from this series displayed IC50 values of 46.2 nM and 37.6 nM against Aurora A and Aurora B, respectively. nih.gov These findings underscore the potential of this heterocyclic system for creating dual inhibitors of Aurora kinases. nih.gov Quantitative structure-activity relationship (QSAR) studies have also been employed to understand the structural requirements for Aurora A kinase inhibition by benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6(11H)-one derivatives. researchgate.net

Extracellular-signal-regulated Kinase 5 (ERK5) and Leucine Rich Repeat Kinase 2 (LRRK2) Modulation

The benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold has proven to be a "privileged" structure for developing inhibitors of both Extracellular-signal-regulated Kinase 5 (ERK5) and Leucine Rich Repeat Kinase 2 (LRRK2). nih.gov

ERK5 (BMK1/MAPK7): This scaffold was initially discovered as a novel inhibitor of ERK5. nih.gov Further SAR studies led to the discovery of ERK5-IN-1, a highly potent and selective inhibitor with an IC50 of 0.162 µM in biochemical assays and a cellular EC50 of 0.09 µM for inhibiting ERK5 autophosphorylation. nih.gov The inhibitory activity is often assessed in cellular assays by measuring the inhibition of epidermal growth factor (EGF)-induced autophosphorylation of ERK5 in HeLa cells. nih.govacs.org

LRRK2: The same scaffold has been utilized to develop potent LRRK2 inhibitors, such as LRRK2-IN-1. nih.govnih.gov Interestingly, modifications to the scaffold can impart selectivity between ERK5 and LRRK2. nih.gov For instance, while an N-methyl group at the R4 position is beneficial for DCLK1 and ERK5 affinity, its removal leads to a modest reduction in affinity for LRRK2, which also has a gatekeeper methionine residue. researchgate.net This suggests that this residue is not as critical for the affinity of these inhibitors to LRRK2. researchgate.net

Compound/InhibitorTarget KinaseIC50/EC50Assay Type
ERK5-IN-1 ERK5IC50: 0.162 µMBiochemical
ERK5-IN-1 ERK5EC50: 0.09 µMCellular Autophosphorylation
Pyrazolo[4,3-b]pyrimido[4,5-e] nih.govnih.govdiazepine analog KDRIC50: 21.6 nMEnzymatic
Pyrazolo[4,3-b]pyrimido[4,5-e] nih.govnih.govdiazepine analog Aurora AIC50: 46.2 nMEnzymatic
Pyrazolo[4,3-b]pyrimido[4,5-e] nih.govnih.govdiazepine analog Aurora BIC50: 37.6 nMEnzymatic

Serine-Threonine Kinase Inhibition (e.g., PknA and PknB in M. tuberculosis)

Protein kinase A (PknA) and Protein kinase B (PknB) are essential serine-threonine kinases in Mycobacterium tuberculosis (Mtb), making them attractive targets for the development of new anti-tuberculosis drugs. nih.gov Derivatives of the pyrimido-diazepine scaffold have shown activity against Mtb. researchgate.net

Research has focused on developing dual inhibitors of PknA and PknB to achieve potent antimycobacterial activity. nih.gov Optimized lead compounds have demonstrated potent inhibition of both kinases with dissociation constants (Ki) in the single-digit nanomolar range. nih.gov Structural studies of compound-enzyme co-crystals have revealed a unique feature in the binding site of PknB that can be exploited to achieve selectivity over mammalian kinases. nih.gov By designing compounds that fill this specific pocket, a 100-fold selectivity window has been achieved. nih.gov Several of these compounds have shown minimum inhibitory concentrations (MIC) of approximately 3–5 μM against the H37Ra strain of M. tuberculosis. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. nih.govmdpi.com

The mechanism of DPP-4 inhibition involves blocking the active site of the enzyme, which contains a catalytic triad (B1167595) of Ser630, Asp708, and His740. researchgate.net By inhibiting DPP-4, the degradation of GLP-1 is prevented, leading to increased levels of active GLP-1. nih.gov This, in turn, potentiates glucose-stimulated insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately helps to lower blood glucose levels. mdpi.comresearchgate.net While the direct use of 5H-pyrimido[4,5-e] nih.govnih.govdiazepines as DPP-4 inhibitors is not extensively documented in the provided context, the broader class of heterocyclic compounds is widely explored for this purpose.

15-Lipoxygenase (15-LO) Inhibition

Publicly available scientific literature and research data did not yield specific information regarding the 15-Lipoxygenase (15-LO) inhibitory activity of compounds based on the 5H-pyrimido[4,5-e] nih.govlookchem.comdiazepine core. Studies on related but structurally distinct heterocyclic systems, such as pyrimido[4,5-b] nih.govlookchem.combenzothiazine derivatives, have shown potent 15-LO inhibition. researchgate.netnih.govnih.gov However, these findings cannot be directly extrapolated to the diazepine-containing scaffold requested.

PI3K and mTOR Kinase Inhibition

While direct inhibition of the PI3K/mTOR pathway by the parent 5H-pyrimido[4,5-e] nih.govlookchem.comdiazepine is not extensively documented, several studies have explored the kinase inhibitory potential of its more complex derivatives.

A series of pyrazolo[4,3-b]pyrimido[4,5-e] nih.govlookchem.comdiazepine derivatives were designed and synthesized as multi-targeted inhibitors. nih.gov These compounds were evaluated for their ability to inhibit Aurora A, Aurora B, and Kinase Insert Domain-containing Receptor (KDR). Among these, compound 17g demonstrated significant potency against all three kinases, with IC50 values of 46.2 nM, 37.6 nM, and 21.6 nM for Aurora A, Aurora B, and KDR, respectively. nih.gov This suggests that the pyrazolo-fused pyrimidodiazepine scaffold can serve as a promising foundation for developing multi-targeted kinase inhibitors. nih.gov

Similarly, derivatives of benzo[e]pyrimido[5,4-b] nih.govlookchem.comdiazepin-6(11H)-one , a related tricyclic structure, were identified as potent inhibitors of other kinases, such as Big MAP Kinase 1 (BMK1/ERK5) and c-Met. nih.govnih.gov These findings highlight the general potential of the broader pyrimidodiazepine chemical space in the design of kinase inhibitors, although specific data on PI3K and mTOR inhibition by the 5H-pyrimido[4,5-e] nih.govlookchem.comdiazepine core remains limited.

Table 1: Inhibitory Activity of Pyrazolo[4,3-b]pyrimido[4,5-e] nih.govlookchem.comdiazepine Derivative 17g nih.gov

Kinase Target IC50 (nM)
Aurora A 46.2
Aurora B 37.6

DNA Binding and Intercalation Properties

There is currently a lack of specific research in the reviewed literature detailing the DNA binding and intercalation properties of compounds with the 5H-pyrimido[4,5-e] nih.govlookchem.comdiazepine scaffold.

Receptor Agonism and Modulation (e.g., 5-HT2C Receptor)

The modulation of serotonin (B10506) receptors, particularly the 5-HT2C receptor, has been a significant area of investigation for related pyrimidoazepine structures. A series of pyrimido[4,5-d]azepine analogs, which are structural isomers of the [4,5-e] system, were developed and evaluated as ligands for the 5-HT2A and 5-HT2C receptors. nih.gov

Within this series, compound 6p emerged as a highly potent ligand, displaying IC50 values of 3 nM for the 5-HT2A receptor and 2.3 nM for the 5-HT2C receptor. nih.gov Further investigation into pyrimido[4,5-d]azepines identified them as potent 5-HT2C receptor agonists. lookchem.comnih.gov A preferred compound, 7b (PF-3246799) , showed minimal activation of the related 5-HT2A or 5-HT2B receptors, indicating a desirable selectivity profile. lookchem.comnih.gov This compound was effective in preclinical models and was selected as a candidate for clinical development. nih.gov The structure-activity relationship (SAR) studies revealed that substituents on the phenyl ring were crucial for modulating activity and selectivity between the 5-HT2C and 5-HT2B receptors. lookchem.com

Table 2: Receptor Binding Affinity of Pyrimido[4,5-d]azepine Analog 6p nih.gov

Receptor Target IC50 (nM)
5-HT2A 3.0

Cellular Mechanism of Action in Disease Models (in vitro/in vivo pre-clinical)

The cellular effects of pyrimidodiazepine derivatives have been explored primarily in the context of cancer, demonstrating their potential to influence cell survival and signaling pathways.

Derivatives of the related benzo[e]pyrimido[5,4-b] nih.govlookchem.comdiazepin-6(11H)-one scaffold have shown significant anti-proliferative effects across various cancer cell lines. nih.govnih.gov In one study, a series of these compounds were evaluated for their ability to inhibit the c-Met tyrosine kinase. nih.gov The most promising compound, 17f , was identified as a multi-target receptor tyrosine kinase inhibitor and demonstrated significant anti-tumor activity in a Caki-1 (renal cell carcinoma) tumor xenograft model. nih.gov It also exhibited anti-proliferative activities against PC-3 (prostate cancer), Panc-1 (pancreatic cancer), and HepG2 (liver cancer) cell lines. nih.gov

Another study focused on pyrazolo[4,3-b]pyrimido[4,5-e] nih.govlookchem.comdiazepine derivatives as multi-targeted inhibitors of Aurora A/B and KDR kinases. nih.gov The lead compound from this series, 17g , was shown to effectively inhibit the proliferation of several cancer cell lines. nih.gov These results indicate that derivatives of the pyrimidodiazepine core can induce anti-proliferative and potentially apoptotic effects through the inhibition of key kinases involved in cell cycle regulation and tumor growth.

Table 3: Anti-proliferative Activity of Benzo[e]pyrimido[5,4-b] nih.govlookchem.comdiazepin-6(11H)-one Derivative 17f nih.gov

Cell Line Cancer Type
PC-3 Prostate Cancer
Panc-1 Pancreatic Cancer
HepG2 Liver Cancer

Specific studies detailing the modulation of pro-inflammatory cytokines or fibrotic genes by compounds based on the 5H-pyrimido[4,5-e] nih.govlookchem.comdiazepine scaffold were not identified in the searched literature. While the inhibition of kinases like PI3K and c-Met can indirectly influence inflammatory and fibrotic pathways, direct evidence linking this specific chemical class to the modulation of cytokines and fibrotic gene expression is not yet established.

Antioxidant Activity and Radical Scavenging Mechanisms

Research into the antioxidant properties of the 5H-pyrimido[4,5-e] researchgate.netcapes.gov.brdiazepine scaffold and its derivatives is an emerging field, with studies beginning to shed light on their potential to counteract oxidative stress. The antioxidant capacity of these compounds is intrinsically linked to their molecular structure, particularly the arrangement of the fused pyrimidine (B1678525) and diazepine rings and the nature of the substituents attached to this core. The primary mechanisms by which these compounds are thought to exert their antioxidant effects involve hydrogen atom transfer (HAT) and single electron transfer (SET), which enable them to neutralize reactive oxygen species (ROS) and other free radicals.

The evaluation of the antioxidant potential of pyrimidodiazepine-related structures has been conducted using various in vitro assays. These assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and the Oxygen Radical Absorbance Capacity (ORAC) tests, provide quantitative measures of the radical scavenging ability of these novel compounds. capes.gov.brmdpi.com

Detailed research findings have highlighted that specific structural modifications on related fused pyrimidine scaffolds, such as pyrimido[4,5-b]quinolines and pyrimido[4,5-d]pyrimidines, can significantly influence their antioxidant activity. For instance, the introduction of certain functional groups can enhance the molecule's ability to donate a hydrogen atom or an electron, thereby increasing its radical scavenging efficacy.

A study on novel pyrimido[4,5-b]quinoline-4-one derivatives demonstrated their potential as antioxidant agents. unar.ac.id One particular compound from this series, a 10-mercaptotriazolopyridopyrimidine derivative, exhibited a notable inhibitory effect of 80% in the ABTS radical scavenging assay. capes.gov.br This high level of activity underscores the importance of the thiol group in contributing to the antioxidant capacity of the molecule.

In another investigation focusing on pyrimido[4,5-d]pyrimidine (B13093195) derivatives, several compounds were identified as promising antioxidant agents based on their performance in the ORAC assay. mdpi.com The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, a common type of ROS. The results are often expressed as Trolox equivalents (TE), comparing the antioxidant's activity to that of Trolox, a water-soluble analog of vitamin E.

One of the standout compounds in this study, a N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivative (Compound 4j ), displayed an ORAC value of 1.64 TE. mdpi.com This indicates that it is 1.6 times more effective than Trolox at scavenging peroxyl radicals under the assay conditions. mdpi.com Two other related compounds, 4g and 4i , also showed noteworthy antioxidant activity with ORAC values of 0.24 and 0.34 TE, respectively. mdpi.com These findings suggest that the specific substitution patterns on the phenyl rings of the pyrimidopyrimidine core are crucial in determining the antioxidant strength.

Furthermore, a series of novel pyrimidine and pyrimido[4,5-d]pyrimidine derivatives were synthesized and evaluated for their free radical scavenging effects. nih.gov Several of these compounds demonstrated strong anti-hemolytic and antioxidant properties, which were attributed to their capacity to protect red blood cells from hemolysis induced by oxidative damage. nih.gov

The radical scavenging mechanisms of such heterocyclic compounds are believed to follow pathways similar to other phenolic and nitrogen-containing antioxidants. The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, effectively neutralizing it. The SET mechanism, on the other hand, involves the transfer of an electron from the antioxidant to the radical, forming a radical cation of the antioxidant and an anion of the radical. The stability of the resulting antioxidant radical is a key factor in its efficacy, as a stable radical will not propagate the radical chain reaction. Theoretical studies on similar heterocyclic systems suggest that the specific electronic environment of the pyrimidine and diazepine rings plays a critical role in stabilizing the radical formed after donation of a hydrogen atom or an electron.

The table below summarizes the antioxidant activity data for selected pyrimido[4,5-d]pyrimidine derivatives from the literature. mdpi.com

Compound IDStructureORAC (TE)
4g Substituted N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine0.24
4i Substituted N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine0.34
4j Substituted N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine1.64
Trolox Reference Standard1.00

Data sourced from MDPI, 2024. mdpi.com

This data clearly indicates that specific derivatives of the broader pyrimidodiazepine-related class of compounds hold significant promise as antioxidant agents, with some exhibiting activity surpassing that of standard reference compounds. Further research is warranted to fully elucidate the structure-activity relationships and to explore the therapeutic potential of these compounds in conditions associated with oxidative stress.

Emerging Applications and Research Directions for 5h Pyrimido 4,5 E 1 2 Diazepines

Development as Chemical Probes for Biological Systems

The development of 5H-pyrimido[4,5-e] mdpi.comnih.govdiazepine (B8756704) derivatives as chemical probes is an evolving area of research. Chemical probes are small molecules used to study and manipulate biological systems, and the structural features of the pyrimidodiazepine core make it an attractive scaffold for this purpose. The synthesis of a 33-membered library of 8,9-dihydro-5H-pyrimido[4,5-e] mdpi.comnih.govdiazepin-7(6H)-ones demonstrates the tractability of this scaffold for generating diverse compound collections. nih.gov This library was constructed using a five-step synthetic sequence starting from 4,6-dicholoropyrimidine aldehyde, N-substituted amino acid esters, and various amines. nih.gov The methodology allows for the strategic placement of functional groups, which can be further modified to introduce reporter tags or reactive moieties essential for chemical probes. nih.gov

These libraries of pyrimidodiazepine derivatives can be screened against various biological targets to identify potent and selective inhibitors. Once identified, these molecules can be optimized to serve as probes for studying the function of specific proteins or pathways. For instance, novel tricyclic pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines have been evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some diazepine derivatives showing appreciable inhibitory activity against the KDR tyrosine kinase. nih.gov Such findings highlight the potential of these scaffolds to be developed into selective probes for kinase research.

Exploration in Anti-Inflammatory and Immunomodulatory Contexts

The anti-inflammatory and potential immunomodulatory properties of pyrimido-fused systems are another active area of investigation. While direct evidence for the immunomodulatory effects of 5H-pyrimido[4,5-e] mdpi.comnih.govdiazepines is still emerging, their anti-inflammatory potential has been demonstrated.

A study on pyrimido[4,5-b]quinolones, which share the pyrimidine (B1678525) core, revealed that several synthesized derivatives exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema test in rats. This suggests that the pyrimidine moiety is a key contributor to the observed anti-inflammatory effects. The development of these compounds could lead to new therapeutic agents for inflammatory disorders.

Role in Anti-Fibrotic Agent Development (e.g., Pulmonary Fibrosis)

A significant and promising application of pyrimidodiazepine derivatives is in the development of anti-fibrotic agents, particularly for conditions like pulmonary fibrosis. A series of quinoline-based pyrimidodiazepines were synthesized and investigated in a rat model of lung fibrosis induced by bleomycin. The results were highly encouraging, showing a significant reduction in pro-inflammatory cytokines, fibrotic genes, and apoptotic markers. This indicates a protective effect against the progression of fibrosis. Two compounds, in particular, emerged as promising candidates for further preclinical investigation as pulmonary antifibrotic agents.

Advanced Synthetic Strategies and Flow Chemistry in Pyrimidodiazepine Research

The efficient synthesis of diverse libraries of pyrimidodiazepine derivatives is crucial for exploring their full therapeutic potential. Researchers have developed practical and efficient methods for the synthesis of 4,6,8,9-tetrasubstituted 8,9-dihydro-5H-pyrimido[4,5-e] mdpi.comnih.govdiazepin-7(6H)-ones. nih.gov The strategy relies on using suitably substituted pyrimidines as bis-electrophilic species that react with various amines to construct the core pyrimidodiazepine structure. nih.gov This approach allows for the creation of a library of compounds with good to excellent yields, facilitating structure-activity relationship (SAR) studies. nih.gov

While specific applications of flow chemistry for the synthesis of 5H-pyrimido[4,5-e] mdpi.comnih.govdiazepines are not yet widely reported, this technology offers significant advantages for the synthesis of pharmaceutical compounds. Continuous flow chemistry provides better control over reaction parameters, leading to improved scalability, reproducibility, and safety, especially for reactions involving highly reactive intermediates. nih.govyoutube.com The adoption of flow chemistry techniques could accelerate the optimization and production of promising pyrimidodiazepine candidates in the future.

Future Perspectives in Medicinal Chemistry and Related Scientific Disciplines

The 5H-pyrimido[4,5-e] mdpi.comnih.govdiazepine scaffold represents a privileged structure in medicinal chemistry with a wide range of potential therapeutic applications. mdpi.com Future research will likely focus on several key areas:

Expansion of Biological Screening: Screening existing and newly synthesized pyrimidodiazepine libraries against a broader range of biological targets will likely uncover new therapeutic opportunities.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on active compounds will guide the design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic properties.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development as therapeutic agents.

Development of Drug Delivery Systems: Formulating promising pyrimidodiazepine candidates into effective drug delivery systems will be essential for their clinical translation.

Application of Computational Tools: The use of computational modeling and machine learning can aid in the design of new derivatives with desired properties and predict their biological activities, thus streamlining the drug discovery process.

Q & A

Advanced Research Question

  • Solubility enhancement : 6,9-Dimethyl substitutions reduce crystallinity, improving aqueous solubility by 3–5-fold .
  • Metabolic stability : Replace metabolically labile groups (e.g., primary amines) with bioisosteres like trifluoromethyl or cyclopropyl .
  • BBB penetration : Derivatives with <i>N</i>-alkyl chains (e.g., phenethyl) show increased passive diffusion in blood-brain barrier models .
    Use HPLC-MS to monitor metabolic degradation pathways and adjust substituents accordingly .

What analytical methods are critical for elucidating reaction mechanisms in derivative synthesis?

Advanced Research Question

  • Intermediate tracking : <sup>13</sup>C NMR and HRMS identify transient species (e.g., enamine intermediates in Friedel-Crafts cyclization) .
  • Regioselectivity analysis : X-ray crystallography resolves substituent positioning in products, particularly for competing pathways (e.g., N7 vs. N9 alkylation) .
  • Kinetic studies : Monitor reaction progress via <i>in situ</i> IR spectroscopy to optimize catalyst loading (e.g., Pd for Heck couplings) .

What strategies improve regioselective functionalization of the diazepine ring?

Advanced Research Question

  • Protecting groups : Use Boc or Fmoc to block reactive amines during halogenation or cross-coupling .
  • Directing groups : Introduce temporary substituents (e.g., sulfonyl) to steer electrophilic aromatic substitution .
  • Metal catalysis : Palladium-mediated C–H activation enables site-specific arylation at the C8 position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.